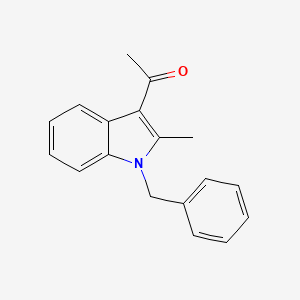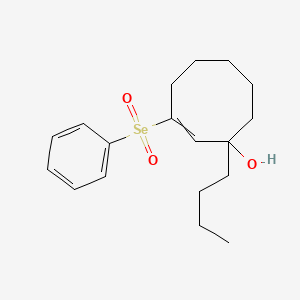
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol is an organoselenium compound characterized by the presence of a benzeneselenonyl group attached to a cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol typically involves the reaction of benzeneselenonyl chloride with a suitable cyclooctene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenonyl group to selenol or selenide derivatives.
Substitution: The benzeneselenonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in redox biology.
Selenomethionine: An analog of methionine with selenium, used in nutritional supplements and research.
Uniqueness
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclooctene ring and benzeneselenonyl group provide a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
79681-47-3 |
|---|---|
Formule moléculaire |
C18H26O3Se |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-butyl-3-phenylselenonylcyclooct-2-en-1-ol |
InChI |
InChI=1S/C18H26O3Se/c1-2-3-13-18(19)14-9-5-8-12-17(15-18)22(20,21)16-10-6-4-7-11-16/h4,6-7,10-11,15,19H,2-3,5,8-9,12-14H2,1H3 |
Clé InChI |
UBCMHFYTFXRCFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCCCC(=C1)[Se](=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
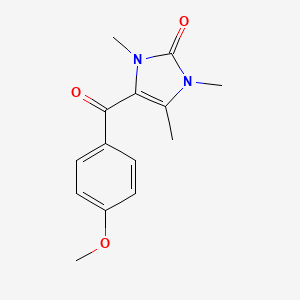
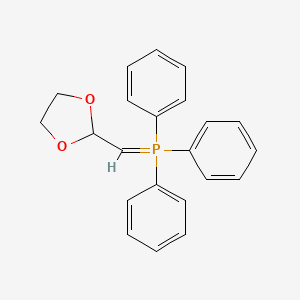
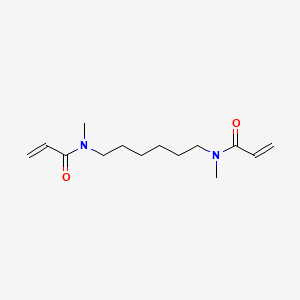
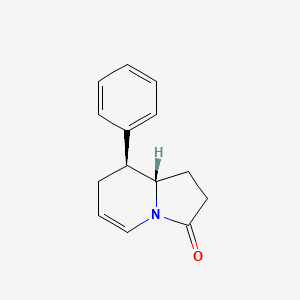
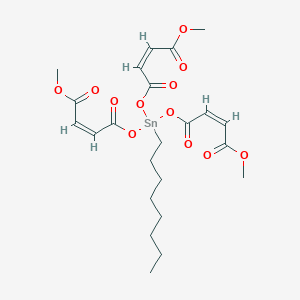
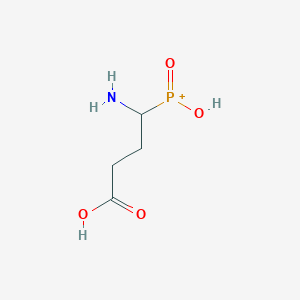
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)

